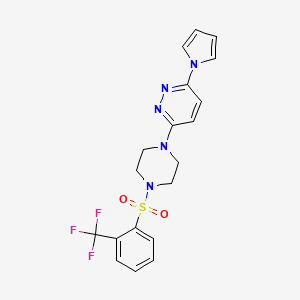![molecular formula C25H29N3O3 B2999397 6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309746-37-8](/img/structure/B2999397.png)
6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound with a molecular formula of C25H29N3O3 and a molecular weight of 419.525 g/mol This compound is characterized by its unique structure, which includes a tert-butyl group, a naphthalene moiety, and a piperidine ring fused to a pyridazinone core
Métodos De Preparación
The synthesis of 6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the coupling of the naphthalene derivative with the piperidine ring, often using reagents like naphthalen-1-yl acetate.
Formation of the pyridazinone core: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the tert-butyl group: This step can be carried out using tert-butyl halides under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene moiety, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one can be compared with other similar compounds, such as:
6-Tert-butyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one: This compound has a similar structure but with a different position of the naphthalene moiety.
Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the core.
Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Propiedades
IUPAC Name |
6-tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,3)22-11-12-23(29)28(26-22)19-13-15-27(16-14-19)24(30)17-31-21-10-6-8-18-7-4-5-9-20(18)21/h4-12,19H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUNOISFTZWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2999316.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2999317.png)
![(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2999318.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2999319.png)


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)
![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999329.png)


![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)

![3-Cyano-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2999337.png)
